2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Benzimidazole: This fused ring system consists of a benzene ring fused to an imidazole ring. It imparts unique properties to the compound.
Pyrimidine: The dihydropyrimidine moiety contributes to its overall structure.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the multistep synthetic strategy that starts with arylhydrazine and aralkyl ketones. These steps lead to the formation of benzimidazole-ornamented pyrazoles, including our target compound.
Reaction Conditions:: Specific reaction conditions vary depending on the synthetic route. the combination of arylhydrazine and aralkyl ketones plays a crucial role in constructing the benzimidazole-pyrazole hybrid.
Industrial Production:: While industrial-scale production methods may differ, researchers have explored various synthetic pathways to obtain this compound.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify the substituents on the benzimidazole and pyrazole rings.
Substitution: Substitution reactions may occur at the bromophenyl and fluorophenyl positions.
Bromination: Bromine or brominating agents.
Fluorination: Fluorine sources.
Cyclization: Acidic or basic conditions to form the benzimidazole ring.
Hydrogenation: To reduce the double bonds in the pyrazole ring.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers with different substitution patterns are possible.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to their diverse pharmacological activities.
Industry: As intermediates for synthesizing other valuable compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a specific list of similar compounds, researchers often compare this compound with related benzimidazole derivatives. Its uniqueness lies in the combination of the benzimidazole and pyrazole motifs.
Eigenschaften
Molekularformel |
C22H15BrFN3 |
---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15BrFN3/c23-16-7-3-5-14(11-16)19-13-21(15-6-4-8-17(24)12-15)27-20-10-2-1-9-18(20)25-22(27)26-19/h1-13,21H,(H,25,26) |
InChI-Schlüssel |
NEHLCOYSSYCOLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.